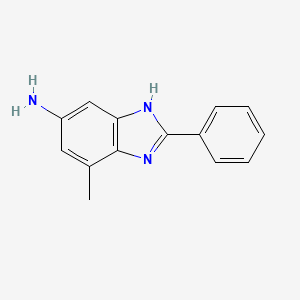

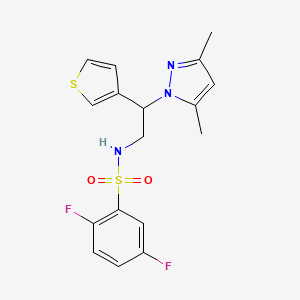

(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a compound that contains an indole moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

Indole is a compound that consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of synthetic derivatives similar to “this compound” has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, it was found that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been reported. For instance, one such compound was found to be a white solid with a melting point of 93–95 °C .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

A study conducted by Chandrashekaraiah et al. (2014) focused on synthesizing new pyrimidine-azetidinone analogues and testing their antimicrobial and antitubercular activities. These compounds showed potential in designing antibacterial and antituberculosis agents, highlighting their significance in combating infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antioxidant Properties

Aziz et al. (2021) designed and synthesized novel indole derivatives with heterocycles like pyrimidine and assessed their antioxidant properties. These compounds showed promising antioxidant activity, suggesting their potential in therapeutic applications focused on oxidative stress (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Riboflavin and F420 Biosynthesis in Archaea

Graupner, Xu, and White (2002) explored the pyrimidine nucleotide reductase step in riboflavin and F420 biosynthesis in archaea. Their findings contribute to our understanding of the metabolic pathways in archaea and the potential use of these pathways in biotechnology (Graupner, Xu, & White, 2002).

Development of Fused Nitrogen Heterocycles

Okano, Sakaida, and Eguchi (1996) investigated the Staudinger/aza-Wittig reaction to generate novel compounds, leading to the development of fused nitrogen heterocycles with potential pharmaceutical applications (Okano, Sakaida, & Eguchi, 1996).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrimidin-2-ylamino structures, which exhibited significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Myxobacterial Metabolites

Jansen et al. (2014) discovered indothiazinone, an indolyl thiazolyl ketone, in cultures of novel myxobacterial strains. These compounds showed weak activity against yeasts, filamentous fungi, and Gram-positive bacteria, contributing to the search for new antimicrobial agents (Jansen, Mohr, Bernecker, Stadler, & Müller, 2014).

Kinase Research Areas

Cheung, Harris, and Lackey (2001) reported the synthesis of pyrrolo[2,3-d]pyrimidin-6-one derivatives, which are useful scaffolds in kinase research, indicating their potential in drug discovery for treating various diseases (Cheung, Harris, & Lackey, 2001).

Mécanisme D'action

Orientations Futures

The future directions for research on compounds similar to “(1H-indol-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” could involve further exploration of their therapeutic potential. For instance, compound 7d has been suggested as a potential agent for the further development of tubulin polymerization inhibitors .

Propriétés

IUPAC Name |

1H-indol-6-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-15(12-3-2-11-4-7-17-14(11)8-12)21-9-13(10-21)20-16-18-5-1-6-19-16/h1-8,13,17H,9-10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDMKDPKARPDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide](/img/structure/B2837737.png)

![2-Fluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2837738.png)

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)